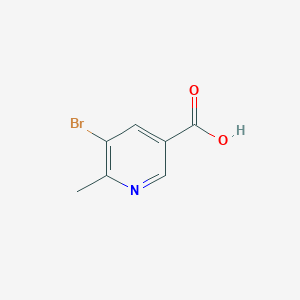

5-Bromo-6-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZSBHFDCHGDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727885 | |

| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190862-72-6 | |

| Record name | 5-Bromo-6-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-methylnicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-6-methylnicotinic acid

Introduction

This compound (CAS No. 1190862-72-6) is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with a carboxylic acid, a bromine atom, and a methyl group, provides multiple reactive sites for chemical modification. This unique combination makes it an important intermediate in the development of complex molecules, particularly in the search for new therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Part 1: Physicochemical and Structural Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of the acidic carboxylic acid group and the basic pyridine nitrogen makes it an amphoteric compound. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the reactivity of the aromatic ring.

Key Physicochemical Data

A summary of the core physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 1190862-72-6 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 333.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.25 ± 0.10 (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, a common and reliable method for converting esters to carboxylic acids.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is based on a reported laboratory-scale synthesis.[1] The rationale behind this procedure is the conversion of the stable ethyl 5-bromo-6-methylnicotinate into the desired carboxylic acid using a strong base, followed by acidification to precipitate the product.

Materials:

-

Ethyl 5-bromo-6-methylnicotinate

-

Ethanol (EtOH)

-

2M Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve ethyl 5-bromo-6-methylnicotinate (1.7 mmol) in ethanol (14 mL) in a round-bottom flask at room temperature with stirring.

-

Hydrolysis: Slowly add 2M aqueous sodium hydroxide solution (3.8 mmol) to the stirring solution. The excess base ensures the complete saponification of the ester.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 3 hours. Progress can be monitored using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Solvent Removal: After the reaction is complete, remove the ethanol by evaporation under reduced pressure using a rotary evaporator.

-

Acidification & Precipitation: To the remaining aqueous residue, add an appropriate amount of deionized water. Adjust the pH to 4-5 by the careful, dropwise addition of concentrated hydrochloric acid. This step protonates the sodium nicotinate salt, causing the less water-soluble carboxylic acid to precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to maximize yield.

-

Washing and Drying: Combine the organic layers and wash them with deionized water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate to remove residual water.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford this compound as a white solid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

Structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its expected spectroscopic profile can be accurately predicted based on its structure and data from analogous compounds.[2][3]

| Technique | Expected Features |

| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet at δ 10-13 ppm. - Aromatic Protons: Two distinct signals in the aromatic region (δ 7-9 ppm), likely appearing as doublets or singlets depending on coupling. - Methyl (CH₃): A sharp singlet around δ 2.5 ppm.[3] |

| ¹³C NMR | - Carbonyl (C=O): A signal in the range of δ 165-175 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm), including the carbon attached to bromine (expected to be shifted). - Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.[2] |

| Mass Spec. | - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be ~215 and ~217. The reported LRMS data shows m/z 216/218 for (M+1)⁺, confirming this pattern.[1] |

| IR Spec. | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=C/C=N Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region (aromatic ring). - C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |

Part 4: Chemical Reactivity and Applications

The utility of this compound stems from its multiple reactive handles, which can be addressed with high selectivity.

-

Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine, typically activated by a coupling agent like HATU or EDCI).[4]

-

Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents. Reactions like Suzuki (boronic acids), Heck (alkenes), and Sonogashira (terminal alkynes) couplings are foundational methods in modern drug discovery for building molecular complexity.[5]

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is relatively electron-poor, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack under certain conditions.

Potential Reaction Pathways

Caption: Potential reaction pathways for this compound.

Applications in Research and Development

As a functionalized heterocycle, this compound is an attractive starting material for synthesizing libraries of compounds for biological screening.[5] Its structural motifs are found in various biologically active molecules. Analogous bromonicotinic acid derivatives are key intermediates in the synthesis of targeted therapies, including Poly(ADP-ribose) Polymerase (PARP) inhibitors used in oncology.[5] Furthermore, the rigid pyridine scaffold is valuable for designing molecules that can fit into specific enzyme active sites or protein-protein interfaces.

Part 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is compiled from safety data for the compound and structurally related chemicals.[1][6]

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

-

-

Handling and Storage:

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

-

Avoid dust formation.

-

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

On Skin: Wash off immediately with plenty of soap and water.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

In all cases of significant exposure or if symptoms persist, seek medical attention.[6][7]

-

Conclusion

This compound is a chemical intermediate with significant potential, characterized by its well-defined physicochemical properties and versatile reactivity. Its utility in constructing complex molecular architectures makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.

References

An In-depth Technical Guide on the Structural Analogs of 5-Bromo-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methylnicotinic acid is a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of diverse, biologically active compounds. This guide provides a comprehensive technical overview of its structural analogs, covering synthetic methodologies, analytical techniques, and biological applications. We delve into the strategic modification of this core structure, exploring how alterations influence bioactivity and lead to the development of novel therapeutic agents. This document serves as an in-depth resource, synthesizing established knowledge with practical, field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the this compound Core

The nicotinic acid (niacin or Vitamin B3) framework is a well-established pharmacophore present in numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring creates a unique chemical entity with enhanced utility in drug discovery. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[3] The methyl group, in turn, influences the molecule's steric and electronic properties, which can be crucial for target binding and selectivity. The carboxylic acid moiety provides a convenient point for derivatization, such as amidation and esterification, to modulate physicochemical properties and explore structure-activity relationships (SAR).[1]

Synthetic Strategies for Analog Development

The generation of a library of structural analogs from this compound hinges on the strategic modification of its key functional groups.

Synthesis of the Core Scaffold

The synthesis of this compound itself can be achieved through various routes. One common method involves the hydrolysis of its corresponding ester, ethyl 5-bromo-6-methylnicotinate.[4] This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide, in an alcoholic solvent at room temperature.[4] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).[1]

Experimental Protocol: Hydrolysis of Ethyl 5-bromo-6-methylnicotinate [4]

-

Dissolve ethyl 5-bromo-6-methylnicotinate in ethanol.

-

Slowly add a 2M aqueous solution of sodium hydroxide while stirring at room temperature.

-

Monitor the reaction for 3 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to 4-5 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.[4]

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for modification to generate amides, esters, and other derivatives.

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated to its more reactive acyl chloride, which is then reacted with a desired amine.

Experimental Protocol: General Procedure for Amide Synthesis [5]

-

Acyl Chloride Formation: Suspend this compound in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the slow addition of oxalyl chloride at room temperature. Stir until the reaction is complete, then remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.[5]

-

Amidation: Dissolve the desired amine and a base like triethylamine in anhydrous DCM and cool in an ice bath. Slowly add a solution of the crude acyl chloride in anhydrous DCM. Allow the reaction to warm to room temperature and stir to completion.[5]

-

Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.[5]

Esterification can be achieved by reacting the nicotinic acid derivative with an alcohol under acidic conditions.[1]

Modifications via Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

This reaction is widely used to form carbon-carbon bonds by coupling the brominated pyridine with a boronic acid.[1]

Experimental Protocol: General Procedure for Suzuki Coupling [1]

-

Combine the this compound derivative (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents).

-

Add a solvent system of toluene, ethanol, and water.

-

Heat the mixture to reflux for 12-16 hours under an inert atmosphere.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.[1]

Diagram: Synthetic Strategies for this compound Analogs

Caption: Key synthetic routes to generate diverse structural analogs from the this compound scaffold.

Analytical Methods for Characterization and Quantification

Accurate characterization and quantification of novel analogs are critical in drug development. Several analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of nicotinic acid derivatives.[6] It can be coupled with various detectors:

-

UV Detection: A robust method suitable for compounds with a UV chromophore.[6][7]

-

Mass Spectrometry (MS) Detection: Provides high sensitivity and specificity, enabling the differentiation of various metabolites and derivatives.[7][8] LC-MS/MS is considered the gold standard for its ability to detect trace amounts of compounds in complex biological matrices.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of newly synthesized compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives.[6]

Table 1: Comparison of Analytical Methodologies

| Technique | Sensitivity | Selectivity | Application |

| HPLC-UV | Good | Moderate | Routine quantification in pharmaceutical and nutritional studies.[6][8] |

| LC-MS/MS | Excellent | Excellent | Pharmacokinetic studies, analysis in complex biological matrices.[8] |

| GC-MS | Good | Good | Analysis of volatile derivatives.[6] |

Biological Activities and Therapeutic Potential

Nicotinic acid derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

-

Anti-inflammatory Activity: Several nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[9][10] Some compounds have shown potent inhibition of inflammatory cytokines like TNF-α and IL-6.[9][10]

-

Antimicrobial Activity: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have exhibited promising antibacterial and antifungal activities.[11] Some analogs have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

-

Anticancer Activity: Nicotinic acid-based compounds have been investigated as potential anticancer agents.[12] Some derivatives have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[12] Nicotine itself has been shown to activate signaling pathways like MAPK/ERK and PI3K/Akt in non-small cell lung cancer cells, suggesting the importance of understanding the signaling of nicotinic compounds.[13]

-

Neuroprotection: Nicotinic acetylcholine receptor (nAChR) agonists have been shown to protect neurons from glutamate-induced neurotoxicity.[14][15] This neuroprotective effect is often mediated through the PI3K/Akt signaling pathway.[15][16]

Diagram: Nicotinic Acetylcholine Receptor Signaling Pathway in Neuroprotection

Caption: Simplified signaling cascade initiated by nAChR agonists, leading to neuroprotective effects.[15][16]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its analogs underscore its importance in medicinal chemistry. Future research should focus on the continued exploration of novel analogs through innovative synthetic strategies, including combinatorial chemistry and fragment-based drug design. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new drug candidates derived from this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Bromo-6-methylnicotinic Acid: A Technical Guide to Unveiling Its Biological Potential

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-methylnicotinic acid, a pyridine derivative with significant, yet largely unexplored, potential in medicinal chemistry. While direct biological data on this specific compound is limited, this document synthesizes the current understanding of structurally related nicotinic acid derivatives to forecast its potential therapeutic applications. By examining established synthesis routes, chemical properties, and the known biological activities of analogous compounds—including antimicrobial, anti-inflammatory, and antiproliferative effects—this guide offers a foundational framework for future research. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate the hypothesized biological activities of this compound, thereby accelerating its potential journey from a laboratory curiosity to a clinically relevant molecule.

Introduction: The Untapped Potential of a Nicotinic Acid Derivative

Nicotinic acid, or Vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the coenzymes NAD and NADP. Beyond its nutritional role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have been successfully developed to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

This guide focuses on a specific, underexplored derivative: This compound . The introduction of a bromine atom and a methyl group to the pyridine ring is predicted to significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could enhance its biological activity and target specificity.

Despite its promising structure, there is a notable absence of comprehensive studies on the biological effects of this compound in the public domain. This guide aims to bridge that gap by providing a scientifically grounded exploration of its potential biological activities. By synthesizing data from closely related nicotinic acid analogs, we will construct a logical framework for investigating this compound's therapeutic promise. This document is designed not as a mere summary of existing data, but as a practical roadmap for researchers, complete with detailed experimental workflows to validate the hypothesized activities.

Synthesis and Chemical Profile

A crucial first step in investigating a novel compound is understanding its synthesis and chemical characteristics.

2.1. Synthesis Routes

The synthesis of this compound has been documented, with a common method involving the hydrolysis of its corresponding ethyl ester. One reported synthesis involves treating ethyl 5-bromo-6-methylnicotinate with an aqueous solution of sodium hydroxide in ethanol at room temperature.[4] The reaction is followed by acidification to precipitate the desired this compound.[4] The starting ester, ethyl 5-bromo-6-methylnicotinate, can be prepared through multi-step reactions, which are detailed in various organic chemistry resources.[5][6]

2.2. Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

| Property | Value | Source |

| CAS Number | 1190862-72-6 | [4][7] |

| Molecular Formula | C7H6BrNO2 | [4] |

| Molecular Weight | 216.03 g/mol | [4] |

| Appearance | White to yellow solid | [4] |

| Predicted pKa | 3.25 ± 0.10 | [4] |

| Predicted Boiling Point | 333.0 ± 42.0 °C | [4] |

| Predicted Density | 1.692 ± 0.06 g/cm³ | [4] |

Note: Some properties are predicted based on computational models.

Hypothesized Biological Activities: An Evidence-Based Approach

Based on the extensive research into nicotinic acid derivatives, we can logically infer several potential biological activities for this compound.

3.1. Potential Antimicrobial and Antifungal Activity

Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have demonstrated significant activity against various pathogens.[8][9] Studies have shown that certain derivatives exhibit potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL.[8] The fungistatic and fungicidal activity against Candida species has also been reported.[8]

The presence of a bromine atom on the pyridine ring of this compound may enhance its antimicrobial potential. Halogenation is a common strategy in medicinal chemistry to increase the lipophilicity of a compound, which can improve its ability to penetrate microbial cell membranes.

3.2. Potential Anti-inflammatory Effects

Several novel series of nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[10][11][12] These compounds have been shown to inhibit key inflammatory mediators and enzymes. For instance, some derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which drive inflammation.[12] Furthermore, studies have shown that certain nicotinic acid derivatives can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell-based assays.[10][11] The structural features of this compound make it a compelling candidate for investigation as a novel anti-inflammatory agent.

3.3. Potential Antiproliferative Activity

The pyridine nucleus is a common scaffold in the design of anticancer agents.[3][13] Research has shown that certain nicotinic acid derivatives, such as nicotinamides and thienopyridines, exhibit significant antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[13][14] Some derivatives have also been found to inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, and to induce apoptosis.[3] Given these precedents, this compound warrants investigation for its potential as an antiproliferative agent.

3.4. Potential Activity in Central Nervous System (CNS) Disorders

Niacin and its derivatives are known to play a crucial role in the development and survival of neurons.[15][16] There is growing interest in the therapeutic potential of nicotinic acid derivatives for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][17] Clinical studies are underway to investigate the effects of niacin in Alzheimer's disease.[18][19] The mechanisms of action are thought to involve anti-inflammatory and antioxidant effects within the CNS.[15] The unique substitution pattern of this compound could lead to novel interactions with CNS targets.

Proposed Experimental Workflows: A Practical Guide for Researchers

To validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is required. The following protocols are based on established, peer-reviewed methodologies.

4.1. In Vitro Antimicrobial Susceptibility Testing

This workflow is designed to determine the minimum concentration of this compound required to inhibit or kill various microorganisms.[20][21][22][23][24]

Protocol:

-

Preparation of Compound and Inoculum:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) and prepare a standardized inoculum equivalent to a 0.5 McFarland standard.[20]

-

-

Broth Microdilution for MIC:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in an appropriate broth medium.

-

Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]

-

-

Determination of MBC/MFC:

-

Take an aliquot from the wells of the MIC plate that show no visible growth.

-

Spread the aliquot onto an appropriate agar medium.

-

Incubate the agar plates.

-

The MBC (Minimum Bactericidal Concentration) or MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in no microbial growth on the agar plate.

-

4.2. In Vitro Anti-inflammatory Assays

This workflow assesses the potential of this compound to modulate inflammatory responses in a cellular model.[25][26][27][28][29]

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in 96-well or 6-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).[25]

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO. A decrease in absorbance indicates inhibition of NO production.[26]

-

-

Cytokine Quantification (ELISA):

-

Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.[29]

-

-

Cell Viability Assay (MTT):

-

It is crucial to confirm that any observed anti-inflammatory effects are not due to cytotoxicity.

-

Treat the cells with the compound as described above.

-

Add MTT solution to the cells and incubate.

-

Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.[25]

-

4.3. In Vitro Antiproliferative Assay (MTT Assay)

This workflow is used to evaluate the cytotoxic effects of this compound on cancer cell lines.[30][31][32][33]

Protocol:

-

Cell Seeding and Treatment:

-

Seed the chosen cancer cell lines in a 96-well plate at an appropriate density.

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 48 or 72 hours).[30]

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[31]

-

Measure the absorbance of the solution using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to an untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Conclusion and Future Directions

This compound represents a promising, yet understudied, molecule in the vast landscape of medicinal chemistry. Based on a comprehensive analysis of its structural analogs, there is a strong scientific rationale to investigate its potential as an antimicrobial, anti-inflammatory, antiproliferative, and neuroactive agent. The presence of the bromo and methyl substituents on the nicotinic acid scaffold provides a unique chemical entity that warrants thorough biological evaluation.

This technical guide has provided a foundational framework for initiating this research. By detailing the known synthesis and chemical properties, and by providing robust, step-by-step experimental protocols, we aim to empower researchers to systematically uncover the biological activities of this compound. The successful validation of any of the hypothesized activities could pave the way for further preclinical and clinical development, potentially leading to novel therapeutic agents for a range of diseases. Future research should focus not only on confirming these activities but also on elucidating the underlying mechanisms of action and exploring structure-activity relationships through the synthesis of further derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]

- 5. Sciencemadness Discussion Board - Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. rsc.org [rsc.org]

- 7. 1190862-72-6|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | Scilit [scilit.com]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Role of nicotinic acid and its derivatives in disorders of nervous system function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamopen.com [benthamopen.com]

- 18. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 19. Nicotinic Acid for the treatment of Alzheimer's Disease | Clinical Research Studies Listing [research-studies.allinforhealth.info]

- 20. benchchem.com [benchchem.com]

- 21. woah.org [woah.org]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. ijcrt.org [ijcrt.org]

- 28. jddtonline.info [jddtonline.info]

- 29. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. MTT assay overview | Abcam [abcam.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to 5-Bromo-6-methylnicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

5-Bromo-6-methylnicotinic acid, a substituted pyridine carboxylic acid, has emerged as a pivotal building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its unique trifunctional nature—a pyridine ring, a carboxylic acid, and a bromine atom—provides a versatile platform for a wide array of chemical transformations. The strategic placement of the bromine atom at the 5-position and the methyl group at the 6-position influences the electronic properties and steric environment of the pyridine ring, offering opportunities for selective functionalization. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 1190862-72-6 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Boiling Point (Predicted) | 333.0 ± 42.0 °C | [1] |

| Density (Predicted) | 1.692 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.25 ± 0.10 | [1] |

| SMILES | CC1=C(Br)C=C(C(=O)O)N=C1 | [2] |

| InChI | InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and reliable method involves the bromination of 6-methylnicotinic acid or its ester, followed by hydrolysis.

Method 1: Hydrolysis of Ethyl 5-bromo-6-methylnicotinate

A frequently employed laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester.[1]

Synthesis of this compound via hydrolysis.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 5-bromo-6-methylnicotinate (1.0 eq) in ethanol.

-

Hydrolysis: To the stirring solution at room temperature, slowly add a 2M aqueous solution of sodium hydroxide (2.2 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 3 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

-

Acidification: To the residue, add water and adjust the pH to 4-5 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Work-up: Separate the organic layer, wash it with deionized water, and then dry it over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a white solid.[1] A reported yield for this process is 43%.[1]

Precursor Synthesis: From 2-methyl-5-ethylpyridine

The starting material, 6-methylnicotinic acid, can be synthesized from the readily available 2-methyl-5-ethylpyridine through oxidation. This industrial process typically involves reacting 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid at elevated temperatures.[3][4][5] The resulting 6-methylnicotinic acid can then be esterified and brominated, or directly brominated.

Chemical Reactivity and Synthetic Applications

The bromine atom and the carboxylic acid group on the this compound scaffold are key functional handles for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful tool for creating biaryl structures, which are common motifs in biologically active molecules.

-

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are versatile intermediates for further transformations.

Key cross-coupling reactions of this compound.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety provides a convenient site for modification, most commonly through the formation of amides and esters.

-

Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HBTU) or after conversion to the acyl chloride provides access to a diverse range of nicotinamide derivatives.

-

Esterification: Fischer esterification, by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, readily yields the corresponding esters.

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of various therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies. The pyridine scaffold is a common core in many kinase inhibitors, and the ability to functionalize the 5- and 3-positions of this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For example, derivatives of 2-bromo-6-methylisonicotinic acid, a related isomer, are utilized in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, highlighting the potential of this class of compounds in developing treatments for inflammatory conditions.[6]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms. The nicotinamide moiety is a key pharmacophoric element that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes. 5-Bromonicotinic acid derivatives serve as crucial building blocks in the synthesis of various PARP inhibitors.[3] The ability to introduce diverse functionality at the 5-position via cross-coupling reactions allows for the fine-tuning of interactions with the PARP active site and surrounding residues, leading to the development of potent and selective inhibitors.

Applications of this compound in drug discovery.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M+ and M+2) of approximately equal intensity. The predicted m/z for the [M+H]⁺ ion is 215.96547.[2] The observed LRMS (m/z) is 216/218 (M+1)⁺.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridine ring.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries for drug discovery programs. The demonstrated utility of this scaffold in the synthesis of kinase and PARP inhibitors underscores its importance in the development of targeted therapies for cancer and inflammatory diseases. This guide provides a foundational understanding of the synthesis, reactivity, and applications of this compound, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]

- 2. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 6. 5-BroMo-6-Methylnicotinicacid(1190862-72-6) 13C NMR [m.chemicalbook.com]

Unlocking the Potential of 5-Bromo-6-methylnicotinic Acid: A Technical Guide for Advanced Research

This technical guide serves as a strategic roadmap for researchers, scientists, and drug development professionals interested in exploring the multifaceted potential of 5-Bromo-6-methylnicotinic acid. This document deviates from a conventional literature review, instead offering a forward-looking perspective on promising research avenues, grounded in established scientific principles and detailed experimental frameworks. We will delve into the unique chemical attributes of this molecule and propose high-impact research trajectories in medicinal chemistry, oncology, and materials science.

Core Molecular Attributes and Strategic Significance

This compound is a pyridine carboxylic acid derivative with a strategic substitution pattern that offers a wealth of opportunities for chemical exploration and biological application. The nicotinic acid core itself is a well-established pharmacophore, with its most prominent biological target being the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[1] The therapeutic effects of nicotinic acid in dyslipidemia are primarily mediated through this receptor.

The true potential of this compound, however, lies in its unique substitutions:

-

The 5-Bromo Group: This halogen atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This allows for the facile introduction of a wide array of aryl, alkynyl, and amino moieties, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

The 6-Methyl Group: The presence of a methyl group adjacent to the nitrogen atom can influence the molecule's steric and electronic properties. This can impact its binding affinity and selectivity for biological targets, as well as its metabolic stability.

This unique combination of a biologically relevant core and versatile functional groups positions this compound as a high-value scaffold for innovative research.

Research Trajectory 1: Medicinal Chemistry - Beyond Lipid Lowering

While the nicotinic acid backbone suggests an interaction with GPR109A, the substitutions on this compound open the door to novel therapeutic applications.

Developing Biased Agonists for GPR109A

A significant limitation of current nicotinic acid therapies is the pronounced flushing side effect, which is also mediated by GPR109A. A key area of research is the development of "biased agonists" that selectively activate the therapeutic downstream signaling pathways (e.g., those leading to lipid modification) over the pathways that cause flushing (e.g., β-arrestin recruitment).

Experimental Workflow: Screening for GPR109A Biased Agonism

Caption: A streamlined workflow for the identification of biased GPR109A agonists.

Detailed Experimental Protocols:

Protocol 1: cAMP Inhibition Assay for Gαi-Coupled GPCRs [4][5][6][7]

-

Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells) in the appropriate growth medium.

-

Cell Plating: Seed the cells into a 384-well plate at a suitable density and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and its derivatives in assay buffer. Include a known GPR109A agonist (e.g., nicotinic acid or acifran) as a positive control.

-

Assay Procedure:

-

Pre-treat cells with the test compounds or controls for a defined period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay [8][9][10][11][12]

-

Cell Line: Utilize a commercially available cell line that co-expresses GPR109A and a β-arrestin fusion protein with a reporter system (e.g., enzyme fragment complementation).

-

Cell Plating and Compound Preparation: Follow the procedures outlined in the cAMP assay protocol.

-

Assay Procedure:

-

Add the serially diluted compounds to the cells.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

-

-

Data Analysis: Determine the EC50 for β-arrestin recruitment and compare it to the EC50 from the cAMP assay to establish a bias factor.

Research Trajectory 2: Oncology - A New Frontier for Nicotinic Acid Derivatives

Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents, moving beyond their traditional metabolic roles.[13]

Kinase Inhibitors Targeting Angiogenesis

The pyridine scaffold is a key feature of many approved kinase inhibitors. Derivatives of nicotinic acid have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[14][15][16][17][18][19] The ability to diversify the 5-position of this compound through cross-coupling reactions provides a powerful tool to explore the SAR of VEGFR-2 inhibition.

Experimental Workflow: Development of Nicotinic Acid-Based VEGFR-2 Inhibitors

Caption: A comprehensive workflow for the discovery and validation of VEGFR-2 inhibitors.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromopyridines [3]

-

Reaction Setup: In a reaction vessel, combine this compound (or its ester), a boronic acid derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Research Trajectory 3: Materials Science - Engineering Novel Organic Materials

The rigid, aromatic nature of the pyridine ring, combined with its electronic properties, makes pyridine derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics.

Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)

Substituted pyridines have been successfully employed as components of hole-transporting materials (HTMs) in OLEDs.[20][21][22] The introduction of a bromine atom can modulate the carrier mobility of the material.[20][22] The ability to functionalize this compound via cross-coupling allows for the synthesis of novel HTMs with tailored electronic properties.

Design Strategy for Novel HTMs:

-

Core: this compound can be derivatized at the 5-position with electron-donating groups (e.g., carbazole, triphenylamine) via Buchwald-Hartwig amination to create a donor-acceptor architecture.

-

Tuning Properties: The electronic properties (HOMO/LUMO levels) can be fine-tuned by varying the substituent introduced at the 5-position.

-

Device Fabrication: The synthesized materials can be incorporated as the HTL in multilayer OLED devices for characterization of their performance.

| Research Area | Potential Application | Key Feature of this compound | Primary Experimental Focus |

| Medicinal Chemistry | Non-flushing dyslipidemia agents, anti-inflammatory drugs | Nicotinic acid core with modifiable substitutions | GPR109A biased agonism screening (cAMP and β-arrestin assays) |

| Oncology | Anti-angiogenic cancer therapies | Versatile scaffold for kinase inhibitor synthesis | VEGFR-2 inhibition assays, cancer cell proliferation studies |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties and rigid core | Synthesis of novel hole-transporting materials and device characterization |

Conclusion and Future Directions

This compound is a commercially available yet underexplored molecule with significant potential for innovation across multiple scientific disciplines. Its strategic design allows for the application of modern synthetic methodologies to create novel compounds with tailored biological activities and material properties. This guide has outlined several high-impact research trajectories, complete with actionable experimental workflows and protocols. It is our hope that this document will serve as a catalyst for further investigation into this promising chemical entity, ultimately leading to the development of new therapeutics and advanced materials.

References

- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of Cdc25A suppresses hepato-renal cystogenesis in rodent models of polycystic kidney and liver disease [cdn-links.lww.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]

- 13. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features make it a key intermediate for the synthesis of a variety of biologically active molecules. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon available safety data, principles of chemical hygiene for related compounds, and best practices for the handling of powdered chemical reagents.

Section 1: Hazard Identification and Classification

While comprehensive toxicological data for this compound is not extensively documented, the available safety data sheets (SDS) for the compound and structurally similar molecules allow for a reliable hazard assessment. The primary hazards are associated with its irritant properties and potential toxicity if improperly handled.

1.1 GHS Classification

Based on supplier safety data sheets, this compound is classified as a hazardous substance.[1][2] The following GHS hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Table 1: GHS Hazard Summary for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Section 2: Toxicological Profile and Exposure Routes

A detailed toxicological profile for this compound has not been fully investigated. However, by examining the parent pyridine structure and related halogenated compounds, a cautious approach to handling is warranted.

2.1 Primary Routes of Exposure

-

Inhalation: As a fine powder, there is a significant risk of aerosolization, leading to inhalation.[4][5] This can cause irritation to the nose, throat, and respiratory system.[3]

-

Skin Contact: Direct contact can lead to skin irritation, characterized by redness, itching, and inflammation.[3]

-

Eye Contact: The compound is a serious eye irritant and can cause significant discomfort and potential damage if it comes into contact with the eyes.[3]

-

Ingestion: Accidental ingestion is harmful.[1]

2.2 Understanding the Toxicology of the Core Structure

The toxicity of pyridine, the parent heterocycle, has been studied more extensively. It can cause a range of adverse health effects, including central nervous system depression, and liver and kidney damage with significant exposure.[6][7] While this compound is a substituted derivative and may have a different toxicological profile, the inherent hazards of the pyridine ring should be considered. Brominated organic compounds can also exhibit their own toxicological properties, and their persistence in the body and environment is a factor to consider.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

3.1 Engineering Controls

-

Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of the dust.[8][9]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[10]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.[9]

3.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.[11]

-

Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[11]

-

Laboratory Coat: A full-length laboratory coat with long sleeves is necessary to protect street clothing and skin from contamination.[11]

-

Respiratory Protection: For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[12]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the stability of the compound.

4.1 Weighing and Handling of Powdered Compound

Due to the risk of inhalation, specific procedures should be followed when weighing and handling powdered this compound:

Protocol 1: Weighing this compound

-

Preparation: Don all required PPE. Designate and prepare a work area within a chemical fume hood. Cover the work surface with absorbent bench paper.[9]

-

Tare the Container: Place a clean, empty container with a lid on the analytical balance and tare it.

-

Transfer in Fume Hood: Move the tared container to the chemical fume hood. Carefully transfer the desired amount of this compound into the container, minimizing dust generation. Use disposable spatulas.[8]

-

Seal and Re-weigh: Securely close the container lid.

-

Final Weighing: Return the sealed container to the balance to obtain the final weight.

-

Dissolution: If preparing a solution, add the solvent to the sealed container within the fume hood.

-

Decontamination: Clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.

Caption: Workflow for Safely Weighing Hazardous Powders.

4.2 Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[3]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[3] The recommended storage is at room temperature.[1][13]

-

Incompatibilities: Store away from strong oxidizing agents.[11]

Section 5: Emergency Procedures

Preparedness for accidental exposures and spills is a critical component of laboratory safety.

5.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][10]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][10]

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][14]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

5.2 Spill Response

A calm and methodical approach is necessary for cleaning up spills of this compound.

Protocol 2: Small Powder Spill Cleanup

-

Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

-

Don PPE: Put on all required PPE, including a respirator if not already worn.

-

Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent further aerosolization.[15]

-

Wet the Material: Carefully moisten the absorbent material with water to prevent dust from becoming airborne during cleanup.[16]

-

Collect the Waste: Using a plastic scoop and dustpan, carefully collect the absorbed material and place it into a labeled hazardous waste container.[16]

-

Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), working from the outside in. Place all contaminated cleaning materials into the hazardous waste container.

-

Dispose of Waste: Seal the hazardous waste container and arrange for its disposal according to institutional and local regulations.

Caption: Step-by-step spill response for powdered chemical irritants.

Section 6: Reactivity and Stability

6.1 Chemical Stability

This compound is stable under normal laboratory conditions.[14]

6.2 Reactivity Profile

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

-

Reactivity of Pyridine Carboxylic Acids: The carboxylic acid group can undergo typical reactions (e.g., esterification, amide formation). The pyridine ring can also participate in various chemical transformations. The reactivity of pyridine carboxylic acids has been studied, and they can participate in reactions with various nucleophiles and electrophiles.[17][18]

Section 7: Waste Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: this compound is a halogenated organic compound and should be disposed of as hazardous chemical waste.[19][20]

-

Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[20][21]

-

Containers: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of engineering controls and personal protective equipment, and adherence to established safe handling and emergency procedures are essential for protecting researchers and the integrity of scientific work. By implementing the guidelines outlined in this document, laboratories can effectively manage the risks associated with this compound.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. 1190862-72-6 | this compound - Moldb [moldb.com]

- 3. aksci.com [aksci.com]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. Powder Handling - AirClean Systems [aircleansystems.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 9. safety.duke.edu [safety.duke.edu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 13. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 16. ehs.utk.edu [ehs.utk.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. bucknell.edu [bucknell.edu]

- 21. campusoperations.temple.edu [campusoperations.temple.edu]

An In-depth Technical Guide to the Solubility Determination of 5-Bromo-6-methylnicotinic Acid

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. Poor solubility can lead to challenging formulation development, variable absorption, and suboptimal clinical outcomes. This guide provides a comprehensive technical overview of the methodologies required to accurately determine the solubility of 5-Bromo-6-methylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry.

While this compound (CAS 1190862-72-6) is a known chemical entity, its solubility data is not extensively documented in publicly accessible literature. Therefore, this document serves as a practical, in-depth guide for researchers and drug development professionals to meticulously characterize its solubility profile. We will delve into the theoretical underpinnings, present a robust experimental protocol, and discuss the critical factors that influence the solubility of this particular molecule, thereby empowering scientists to generate reliable and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the molecule's fundamental properties is the first step in any solubility investigation. Below is a summary of the known physicochemical characteristics of this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5-Bromo-6-methylpyridine-3-carboxylic acid | - |

| CAS Number | 1190862-72-6 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | White solid (reported from synthesis) | [1] |

| Predicted pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Estimated |

| Predicted pKa₂ (Pyridine Nitrogen) | ~2.0 - 3.0 | Estimated |

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent system.[4][7][8] As a molecule with both acidic and basic functional groups, its solubility is expected to be highly dependent on pH.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The ionization state of the carboxylic acid and the pyridine nitrogen functional groups is dictated by the pH of the aqueous medium. This relationship is described by the Henderson-Hasselbalch equation and is visually represented in the diagram below.

Caption: Predicted ionization states of this compound as a function of pH.

-

At low pH (pH < pKa₂): Both the carboxylic acid and the pyridine nitrogen will be protonated, resulting in a net positive charge (cationic species).

-

At intermediate pH (pKa₂ < pH < pKa₁): The carboxylic acid will be deprotonated (carboxylate anion), while the pyridine nitrogen remains protonated, leading to a zwitterionic or neutral species. The point of minimum solubility, the isoelectric point (pI), is expected in this range.

-

At high pH (pH > pKa₁): The carboxylic acid will be deprotonated, and the pyridine nitrogen will be in its neutral state, resulting in a net negative charge (anionic species).

Generally, the charged (cationic and anionic) forms of a molecule exhibit significantly higher aqueous solubility than the neutral or zwitterionic form.[5] Therefore, a "U-shaped" pH-solubility profile is anticipated for this compound.

Other Influential Factors:

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The solubility in various organic solvents will depend on the polarity match between the solute and the solvent.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5][9] However, this must be verified experimentally.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form used in solubility studies.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold-standard for determining thermodynamic equilibrium solubility is the Shake-Flask method. This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

1. Materials and Reagents

-

This compound (characterized solid, purity >99%)

-

Calibrated analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-